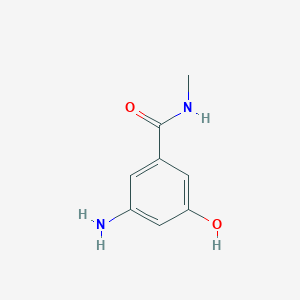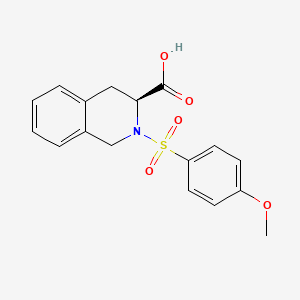
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a nitrile group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: It may be explored for its potential therapeutic properties, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitrile group can participate in various chemical transformations, including reduction and hydrolysis, which further diversify the compound’s reactivity .
Comparación Con Compuestos Similares
3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:
3-Ethyl-3-(propan-2-yl)oxirane-2-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
3-Ethyl-3-(propan-2-yl)oxirane-2-amine:
3-Ethyl-3-(propan-2-yl)oxirane-2-alcohol: The presence of an alcohol group in this compound alters its reactivity and makes it suitable for different applications.
These comparisons highlight the unique properties of this compound, particularly its combination of an oxirane ring and a nitrile group, which confer distinct reactivity and versatility in various chemical processes.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-ethyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-4-8(6(2)3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
Clave InChI |
DNQDYRHDMLCDTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)




